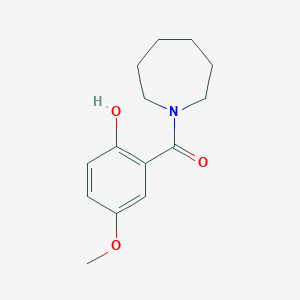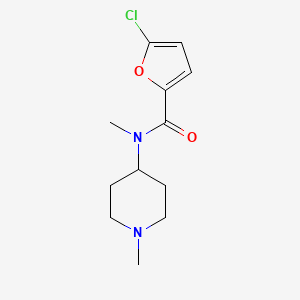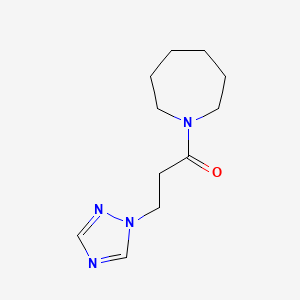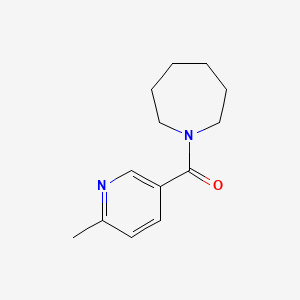
5-bromo-N-(cyclopropylmethyl)nicotinamide
Vue d'ensemble
Description
5-bromo-N-(cyclopropylmethyl)nicotinamide is a chemical compound with the molecular formula C12H13BrN2O. It is a potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating various cellular processes. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(cyclopropylmethyl)nicotinamide involves the inhibition of the protein kinase CK1δ. This protein kinase plays a crucial role in regulating various cellular processes, including cell cycle progression, DNA damage response, and circadian rhythm. By inhibiting CK1δ, this compound disrupts these cellular processes, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
5-bromo-N-(cyclopropylmethyl)nicotinamide has been shown to have potent anti-cancer properties, as it inhibits the growth and proliferation of cancer cells by targeting CK1δ. This compound has also been shown to have neuroprotective effects, as it protects neurons from oxidative stress and inflammation. Additionally, this compound has been shown to have anti-inflammatory properties, as it reduces the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-N-(cyclopropylmethyl)nicotinamide in lab experiments is its potent and selective inhibition of CK1δ. This allows researchers to study the specific effects of CK1δ inhibition on various cellular processes. However, one limitation of using this compound is its potential toxicity, as it may have off-target effects on other protein kinases.
Orientations Futures
There are several future directions for the study of 5-bromo-N-(cyclopropylmethyl)nicotinamide. One potential direction is the development of more potent and selective inhibitors of CK1δ, which may have even greater therapeutic potential. Another direction is the study of the effects of CK1δ inhibition on other cellular processes, such as circadian rhythm and DNA damage response. Additionally, further research is needed to fully understand the potential toxicity and off-target effects of this compound.
Applications De Recherche Scientifique
5-bromo-N-(cyclopropylmethyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent anti-cancer properties, as it inhibits the growth and proliferation of cancer cells by targeting CK1δ. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, as it has been shown to have neuroprotective effects.
Propriétés
IUPAC Name |
5-bromo-N-(cyclopropylmethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-9-3-8(5-12-6-9)10(14)13-4-7-1-2-7/h3,5-7H,1-2,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHMRYDGXCOANQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cycloheptanamine](/img/structure/B7508246.png)


![[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508267.png)
![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7508275.png)




![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7508314.png)
![1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine](/img/structure/B7508318.png)


![3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7508341.png)